Ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate
Description
Ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate is a heterocyclic compound featuring a fused thieno[3,2-b]thiophene core substituted with a bromomethyl group at position 2 and an ethyl ester at position 3. This structure combines electrophilic bromine (for further functionalization) and an electron-withdrawing ester group, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and organic semiconductors . Its synthesis typically involves bromination and esterification steps, as seen in analogous thienothiophene derivatives .
Properties
IUPAC Name |
ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2S2/c1-2-13-10(12)9-4-8-7(15-9)3-6(5-11)14-8/h3-4H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKSAWOCDHGJFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=C(S2)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate typically involves the bromination of a thienothiophene precursor followed by esterification. One common method includes the bromination of 2-methylthieno[3,2-b]thiophene-5-carboxylic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting bromomethyl derivative is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The thieno[3,2-b]thiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted thienothiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
In industrial settings, continuous flow reactors and automated systems are often employed to optimize yields and ensure product consistency.
Medicinal Chemistry
Ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate serves as a valuable building block in the synthesis of various therapeutic agents. Potential applications include :
- Anticancer Agents : Research has indicated that derivatives of this compound exhibit significant activity against cancer cell lines by modulating enzyme activity and influencing cellular pathways.
- Anti-inflammatory Compounds : The compound's ability to interact with biological targets suggests potential in developing anti-inflammatory medications.
Case Study: Anticancer Activity
A study demonstrated that derivatives synthesized from this compound showed IC50 values ranging from 0.78 to 18 nM against specific cancer cell lines, indicating strong antiproliferative effects .
Materials Science
In materials science, this compound is utilized in developing organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for applications in:
- Organic Photovoltaics : Enhancing charge transport properties.
- Light Emitting Diodes (LEDs) : Used in constructing light-emitting materials due to its luminescent properties.
Industrial Chemistry
This compound is also employed in synthesizing agrochemicals and specialty chemicals. Its versatility allows for modifications leading to diverse chemical products.
Mechanism of Action
The mechanism of action of ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biological molecules. The thieno[3,2-b]thiophene core can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Thieno[3,2-b]thiophene Derivatives
- Thieno[3,2-b]thiophene-2-carboxylic acid (Compound D) Lacks the bromomethyl and ester groups. Prepared via methods by Fuller et al., highlighting the core’s stability under acidic conditions .
- 2,5-Dibromothieno[3,2-b]thiophene (Compound 1) Brominated at positions 2 and 5, enabling cross-coupling reactions. Demonstrates the reactivity of bromine in electrophilic substitution, contrasting with the bromomethyl group in the target compound .
Thieno[2,3-d]pyrimidines and Thiazolo[3,2-a]pyrimidines
- Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Features a thiazole-pyrimidine fused system.
Benzothiophene Derivatives
- Ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate Replaces the thienothiophene core with benzothiophene. The benzene ring increases aromatic stability but reduces electron mobility compared to fused thiophene systems .
Substituent Effects
Bromo Substituents
- Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate Bromine at position 3 facilitates nucleophilic substitution (e.g., Sandmeyer reactions), similar to the bromomethyl group in the target compound .
- Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate Bromine on a phenyl ring directs electrophilic substitution, contrasting with the aliphatic bromomethyl’s reactivity in alkylation or elimination .
Ester Groups
- Ethyl 5-methyldithieno[3,2-b:20,30-d]thiophene-2-carboxylate The ester group enhances solubility and directs electrophilic aromatic substitution. The additional thiophene ring increases conjugation, relevant for semiconductor applications .
Key Research Findings
- Reactivity : The bromomethyl group in the target compound enables alkylation or elimination reactions, whereas bromine on aromatic rings (e.g., in ) directs electrophilic substitution .
- Electronic Properties: Thieno[3,2-b]thiophene derivatives exhibit higher electron mobility than benzothiophenes, making them superior for organic thin-film transistors (OTFTs) .
- Biological Activity: Analogous esters (e.g., ) are intermediates for thienopyrimidines, which show antimicrobial and anticancer activity .
Biological Activity
Ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate is a heterocyclic compound belonging to the thienothiophene family, known for its diverse biological activities and applications in medicinal chemistry and materials science. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by a thieno[3,2-b]thiophene core with a bromomethyl group and an ethyl ester functional group. This unique arrangement contributes to its reactivity and biological interactions.
The biological activity of this compound can be attributed to several key mechanisms:
- Electrophilic Reactivity : The bromomethyl group acts as an electrophile, facilitating nucleophilic substitution reactions with biological molecules, such as proteins and enzymes. This can lead to covalent modifications that alter protein function.
- π-π Interactions : The thieno[3,2-b]thiophene core can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity to various molecular targets.
- Modulation of Enzyme Activity : Research indicates that compounds within this class can influence the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the body.
Anticancer Activity
This compound has been investigated for its potential anticancer properties. Studies suggest that derivatives of thienothiophenes exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, compounds derived from this structure have shown efficacy in targeting cancer-related pathways, potentially through modulation of signaling cascades involved in cell growth and survival .
Anti-inflammatory Effects
The compound's structural features also suggest potential anti-inflammatory activity. It may inhibit pro-inflammatory cytokines or modulate pathways such as NF-κB, which is critical in inflammatory responses. In vitro studies have demonstrated that thienothiophene derivatives can reduce inflammation markers in cell-based assays .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes. For example, studies have shown promising results against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. .
Data Table: Summary of Biological Activities
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated significant dose-dependent inhibition of cell viability, suggesting its potential as a chemotherapeutic agent.
- Anti-inflammatory Assays : In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with this compound resulted in a marked decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings indicate its potential utility in treating inflammatory diseases.
- Antimicrobial Testing : The compound was tested against a panel of bacterial strains using the disk diffusion method. Results indicated effective inhibition zones against E. coli and S. aureus, supporting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
